molecular formula C21H20IN3O3 B3912394 N-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide

N-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide

Cat. No.: B3912394
M. Wt: 489.3 g/mol
InChI Key: JDRQMEKXIMHMIT-OEAKJJBVSA-N
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Description

N-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 4-ethoxy-3-iodo-5-methoxybenzaldehyde. This intermediate is then reacted with 2-pyrrol-1-ylbenzamide under specific conditions to form the final product.

  • Preparation of 4-ethoxy-3-iodo-5-methoxybenzaldehyde

      Reagents: Ethyl iodide, methoxybenzene, and a suitable catalyst.

      Conditions: The reaction is carried out under reflux conditions in an inert atmosphere.

      Yield: The intermediate is obtained in high yield after purification.

  • Formation of this compound

      Reagents: 4-ethoxy-3-iodo-5-methoxybenzaldehyde and 2-pyrrol-1-ylbenzamide.

      Conditions: The reaction is typically conducted in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

      Yield: The final product is isolated and purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide
  • **this compound derivatives
  • Indole derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20IN3O3/c1-3-28-20-17(22)12-15(13-19(20)27-2)14-23-24-21(26)16-8-4-5-9-18(16)25-10-6-7-11-25/h4-14H,3H2,1-2H3,(H,24,26)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRQMEKXIMHMIT-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1I)/C=N/NC(=O)C2=CC=CC=C2N3C=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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